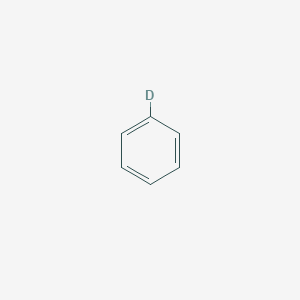

重水素ベンゼン

概要

説明

- ドーパミンD1受容体アゴニストとドーパミンD2受容体アゴニストの両方として作用します。

- この化合物は、当初日医工株式会社 によって開発されました .

- その治療用途は、神経系疾患、内分泌学、心臓血管疾患など、さまざまな分野にわたります。

BAM-1110: (化学名: (5R,8R,10R)-8-(1,2,4-トリアゾール-1-イルメチル)-6-メチルエルゴリン)は、低分子薬剤です。

科学的研究の応用

- BAM-1110 has been studied for its effects on detrusor hyperreflexia in parkinsonian cynomolgus monkeys .

- Its potential applications extend to fields such as chemistry, biology, medicine, and industry.

作用機序

- この化合物の作用機序は、ドーパミンD1およびD2受容体の両方に結合することによります。

- これらの受容体は、神経伝達とシグナル伝達経路の調節において重要な役割を果たしています。

- 特定の分子標的および経路に関する詳細は、さらなる研究が必要です。

類似の化合物との比較

- BAM-1110の独自性は、D1およびD2受容体に対する二重のアゴニスト活性にあります。

- ジヒドレキシン (DHX)やSKF 38393 などの類似の化合物は、そのD1受容体アゴニスト活性について調査されています .

- BAM-1110の独自の特性は、他の化合物とは一線を画しています。

生化学分析

Biochemical Properties

Deuteriobenzene interacts with various enzymes, proteins, and other biomolecules. The deuteration effects on proteins revealed that the temperature of thermal denaturation of protein is lower in deuterated proteins than in normal proteins . Deuteriobenzene can undergo all the same reactions its normal analogue will, just a little more slowly due to the kinetic isotope effect .

Cellular Effects

The increased atomic weight of deuterium relative to protium means that the melting point of deuteriobenzene is about 1.3 °C higher than that of the nondeuterated analogue .

Molecular Mechanism

The molecular mechanism of deuteriobenzene involves the kinetic isotope effect (KIE), where the reaction rate of a C−D bond can be slower than the rate for the corresponding C−H bond . This type of KIE has often been used to probe chemical reaction mechanisms .

Temporal Effects in Laboratory Settings

It is known that deuteriobenzene is a common solvent used in NMR spectroscopy .

Dosage Effects in Animal Models

It is known that deuteriobenzene is used in the synthesis of molecules containing a deuterated phenyl group .

Metabolic Pathways

It is known that deuteriobenzene can undergo all the same reactions its normal analogue will, just a little more slowly due to the kinetic isotope effect .

Transport and Distribution

It is known that deuteriobenzene is a common solvent used in NMR spectroscopy .

Subcellular Localization

It is known that deuteriobenzene is a common solvent used in NMR spectroscopy .

準備方法

- 残念ながら、BAM-1110の具体的な合成経路や反応条件は、一般に公開されていません。

- 工業生産方法も公表されていません。

化学反応の分析

- BAM-1110は、そのドーパミン作用により、さまざまな反応を起こすと考えられています。

- これらの反応で使用される一般的な試薬や条件は、明確に文書化されていません。

- これらの反応から生成される主要な生成物は、特定されていません。

科学研究の応用

- BAM-1110は、パーキンソン病のシノモルガス猿の膀胱過反射への影響について研究されています .

- その潜在的な用途は、化学、生物学、医学、工業などの分野にまで及びます。

類似化合物との比較

- BAM-1110’s uniqueness lies in its dual agonistic activity at D1 and D2 receptors.

- Similar compounds, such as dihydrexidine (DHX) and SKF 38393 , have been investigated for their D1 receptor agonism .

- BAM-1110’s distinct profile sets it apart from other compounds.

生物活性

(2H)Benzene, commonly referred to as benzene, is a fundamental aromatic hydrocarbon with significant implications in both industrial applications and biological systems. While its utility as a solvent and precursor in chemical synthesis is well-documented, its biological activity, particularly regarding its metabolism and toxicological effects, warrants thorough examination. This article delves into the biological activity of (2H)Benzene, highlighting its metabolic pathways, potential health risks, and relevant case studies.

Metabolism of Benzene

Benzene undergoes complex metabolic processes primarily in the liver and lungs. The metabolism is predominantly facilitated by cytochrome P450 enzymes, notably CYP2E1, which catalyzes the oxidation of benzene to benzene oxide. This intermediate can further rearrange to form phenol, catechol, and hydroquinone metabolites. These metabolites are implicated in various toxicological effects, including hematotoxicity and carcinogenicity.

Key Metabolic Pathways

- Low-Affinity Pathway : Operates primarily at higher benzene concentrations (>1 ppm), with an affinity of approximately 301 ppm.

- High-Affinity Pathway : Dominates at ambient levels (<1 ppm), with an affinity of about 0.594 ppm. This pathway accounts for a significant portion (73%) of ambient benzene metabolism in nonsmoking individuals .

Biological Activity and Toxicology

Benzene exposure has been linked to several adverse health effects, including:

- Acute Myeloid Leukemia (AML) : A serious hematological malignancy associated with long-term benzene exposure .

- Myelodysplastic Syndromes : Disorders caused by ineffective hematopoiesis linked to benzene exposure .

- Hematotoxicity : Benzene can cause damage to bone marrow cells, leading to various blood disorders .

Case Study: Occupational Exposure

A comprehensive study examined the effects of occupational benzene exposure on workers in industrial settings. The findings indicated a clear correlation between elevated benzene levels and increased incidence rates of AML and other blood-related disorders. The study utilized a next-generation risk assessment framework that quantitatively modeled genetic damage from benzene exposure .

Structure-Activity Relationship (SAR)

The biological activity of benzene derivatives has been explored extensively through structure-activity relationship studies. For instance, modifications to the benzene ring can enhance or diminish its biological properties:

- Benzene Sulfonamides : These derivatives exhibit varying degrees of biological activity depending on their substituents. One study demonstrated that 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure in experimental models, indicating potential cardiovascular effects .

Table 1: Summary of Benzene Metabolites and Their Effects

Table 2: Case Study Findings on Benzene Exposure

| Study | Population | Findings |

|---|---|---|

| Schnatter et al. | Industrial Workers | Increased AML incidence linked to benzene exposure |

| Weisel (2010) | General Population | Correlation between ambient benzene levels and health risks |

特性

IUPAC Name |

deuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-MICDWDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149812 | |

| Record name | (2H)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-89-4 | |

| Record name | Benzene-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H)Benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of benzene-d6?

A1: Benzene-d6 has a molecular formula of C6D6 and a molecular weight of 84.16 g/mol.

Q2: How does deuteration impact the spectroscopic properties of benzene?

A2: Deuteration leads to observable changes in various spectroscopic techniques. For instance, it induces a downfield shift in the 1H NMR spectrum due to the deuterium isotope effect []. In vibrational spectroscopy, deuteration causes shifts in vibrational frequencies, particularly noticeable in infrared and Raman spectra. This property proves useful in studying vibrational energy dynamics [, ].

Q3: Is benzene-d6 compatible with common organic solvents?

A3: Benzene-d6 exhibits good solubility in a variety of organic solvents, including benzene, toluene, chloroform, and tetrahydrofuran, making it suitable for various reaction conditions [, , , ].

Q4: Does benzene-d6 show different sorption behavior compared to benzene when interacting with humic substances?

A4: Studies employing deuterium quadrupole-echo nuclear magnetic resonance spectroscopy reveal that benzene-d6 sorption by humic and fulvic acids progresses gradually, filling specific sites over time []. Interestingly, the sorption process and the proportion of specific motional states of benzene-d6 within these complex matrices evolve over several years, suggesting dynamic interactions [].

Q5: Can benzene-d6 act as a deuterium source in catalytic reactions?

A5: Yes, benzene-d6 has been successfully employed as a deuterium source in hydrogen isotope exchange (HIE) reactions catalyzed by transition metal complexes []. For instance, a bis(silylene)pyridine cobalt(III) complex effectively catalyzed HIE between benzene-d6 and various arenes and heteroarenes []. This approach allows deuterium incorporation at sterically hindered C-H bonds, showcasing the potential of benzene-d6 in developing chemoselective C(sp2)-H activation methodologies [].

Q6: How does the choice of solvent affect the reactivity of platinum(IV) complexes in the context of C-H bond activation using benzene-d6?

A6: The solvent plays a crucial role in determining the outcome of reactions involving platinum(IV) complexes and benzene-d6. For example, thermolysis of a kappa(3)-Tp(Me)2Pt(IV)(CH(3))(2)H complex in benzene-d6 leads to C-D bond activation, generating a deuterated platinum(IV) complex []. Conversely, in the presence of acetonitrile-d(3), the reaction follows a different pathway, yielding a kappa(2)-Tp(Me)2Pt(II)(CH(3))(NCCD(3)) complex []. These findings emphasize the significance of solvent selection when designing reactions involving C-H bond activation with benzene-d6.

Q7: Have computational methods been used to study benzene-d6?

A7: Yes, computational chemistry plays a vital role in understanding the properties and behavior of benzene-d6. Ab initio electronic structure calculations have been employed to determine the Deuterium Quadrupole Coupling Constant (DQCC) in benzene-d6 and its isotopomers []. These calculations provide valuable insights into the electronic environment around the deuterium atoms and contribute to the interpretation of experimental NMR data [].

Q8: Can computational simulations predict the dynamics of benzene-d6 in different environments?

A8: Molecular dynamics simulations have been successfully employed to study the orientational dynamics of benzene-d6 confined in nanoporous sol-gel glass monoliths []. These simulations help understand the influence of confinement on the rotational motion of benzene-d6 and provide insights into the interactions between the confined liquid and the pore walls [].

Q9: Can deuterated solvents like benzene-d6 improve analytical techniques?

A9: Deuterated solvents, including benzene-d6, find applications in various analytical techniques, particularly in NMR spectroscopy. Replacing conventional solvents with deuterated analogs minimizes solvent signals, enhancing the sensitivity and resolution of NMR spectra, and enabling the observation of subtle signals from analytes [, ].

Q10: What is known about the environmental fate and potential impact of benzene-d6?

A10: While specific studies on the environmental fate of benzene-d6 might be limited, its chemical behavior is expected to be similar to benzene. Therefore, handling benzene-d6 with the same precautions as benzene is crucial due to benzene's known environmental persistence and toxicity.

Q11: What resources facilitate research using benzene-d6?

A11: Advancements in synthetic chemistry provide access to high-purity benzene-d6 and its derivatives []. Sophisticated analytical techniques like NMR spectroscopy, coupled with computational methods, allow researchers to investigate the structure, dynamics, and reactivity of benzene-d6 in various chemical environments [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。